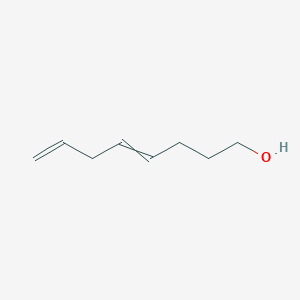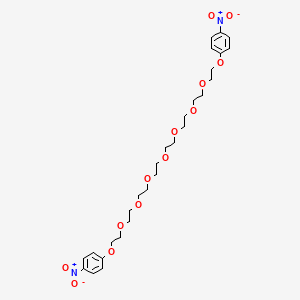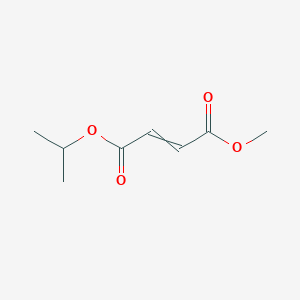
4,4',4''-(4H-1,2,4-Triazole-3,4,5-triyl)tris(N,N-diethylaniline)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’,4’'-(4H-1,2,4-Triazole-3,4,5-triyl)tris(N,N-diethylaniline) is a complex organic compound featuring a triazole core substituted with three N,N-diethylaniline groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the cyclodehydration of secondary amides and hydrazides under microwave-induced conditions . Another approach uses triflic anhydride activation followed by cyclodehydration .
Industrial Production Methods
For industrial production, an environmentally benign synthesis method has been developed. This involves the oxidative cyclization of amidrazones and aldehydes using ceric ammonium nitrate as a catalyst in a polyethylene glycol medium . This method is not only efficient but also scalable for commercial applications.
Analyse Des Réactions Chimiques
Types of Reactions
4,4’,4’'-(4H-1,2,4-Triazole-3,4,5-triyl)tris(N,N-diethylaniline) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like ceric ammonium nitrate.
Reduction: Reduction reactions can be carried out using hydrazine derivatives.
Substitution: The triazole ring allows for substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Ceric ammonium nitrate in polyethylene glycol.
Reduction: Hydrazine derivatives under mild conditions.
Substitution: Various electrophiles can be used for substitution reactions on the triazole ring.
Major Products
The major products formed from these reactions include substituted triazoles and various oxidized or reduced derivatives of the original compound.
Applications De Recherche Scientifique
4,4’,4’'-(4H-1,2,4-Triazole-3,4,5-triyl)tris(N,N-diethylaniline) has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 4,4’,4’'-(4H-1,2,4-Triazole-3,4,5-triyl)tris(N,N-diethylaniline) involves its interaction with various molecular targets. The triazole ring can coordinate with metal ions, making it useful in catalysis and coordination chemistry . Additionally, the N,N-diethylaniline groups can participate in electron-donating interactions, enhancing the compound’s reactivity and stability .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Phenyl-4H-1,2,4-triazole: Similar triazole core but with different substituents.
4-(4H-1,2,4-Triazol-4-yl)benzoic acid: Another triazole derivative with a carboxylic acid group.
5-Amino-1H-1,2,4-triazole-3-carbohydrazide: Features an amino group and carbohydrazide moiety.
Uniqueness
4,4’,4’'-(4H-1,2,4-Triazole-3,4,5-triyl)tris(N,N-diethylaniline) is unique due to its three N,N-diethylaniline groups, which provide enhanced electron-donating properties and potential for diverse chemical reactivity . This makes it particularly valuable in applications requiring high reactivity and stability.
Propriétés
Numéro CAS |
84742-16-5 |
|---|---|
Formule moléculaire |
C32H42N6 |
Poids moléculaire |
510.7 g/mol |
Nom IUPAC |
4-[4,5-bis[4-(diethylamino)phenyl]-1,2,4-triazol-3-yl]-N,N-diethylaniline |
InChI |
InChI=1S/C32H42N6/c1-7-35(8-2)27-17-13-25(14-18-27)31-33-34-32(26-15-19-28(20-16-26)36(9-3)10-4)38(31)30-23-21-29(22-24-30)37(11-5)12-6/h13-24H,7-12H2,1-6H3 |
Clé InChI |
OYPVHZZLAPZHEG-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)N(CC)CC)C4=CC=C(C=C4)N(CC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[Bis(benzylsulfanyl)methyl]-4-(trichloromethyl)benzene](/img/structure/B14419905.png)


![1-[Diisocyanato(phenyl)silyl]-3-[2-[[diisocyanato(phenyl)silyl]carbamoylamino]ethyl]urea](/img/structure/B14419919.png)


![Benzoic acid, 2-[[4-chloro-6-[[8-hydroxy-3,6-disulfo-7-[(1-sulfo-2-naphthalenyl)azo]-1-naphthalenyl]amino]-1,3,5-triazin-2-yl]amino]-5-sulfo-(sodium salt](/img/structure/B14419927.png)

![1-Chloro-4-[1-(4-chlorophenyl)-2-nitroethyl]benzene](/img/structure/B14419937.png)
![N-[4-Chloro-2-(2-methylpropanoyl)phenyl]pyridine-4-carboxamide](/img/structure/B14419953.png)


![({2-[(Carboxymethyl)amino]ethyl}[2-(pyridin-2-YL)ethyl]amino)acetic acid](/img/structure/B14419975.png)

